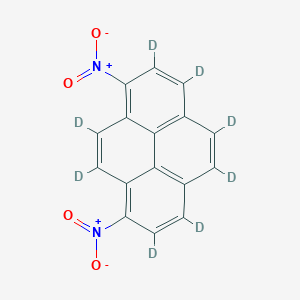
4,5-Dimethylpyrimidine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethylpyrimidine 1-oxide (DMPO) is a heterocyclic compound that has been widely used in scientific research as a spin trap for the detection of reactive oxygen species (ROS). DMPO is a stable and nontoxic compound that can react with various types of ROS, including superoxide, hydroxyl radical, and peroxyl radical, to form stable adducts. The use of DMPO as a spin trap has greatly facilitated the study of ROS in various biological systems.
作用机制
The mechanism of action of 4,5-Dimethylpyrimidine 1-oxide as a spin trap is based on its ability to react with various types of ROS to form stable adducts. The reaction between 4,5-Dimethylpyrimidine 1-oxide and ROS results in the formation of a stable nitroxide radical, which can be detected by various spectroscopic methods, including electron paramagnetic resonance (EPR) spectroscopy. The formation of the 4,5-Dimethylpyrimidine 1-oxide-ROS adducts provides important information about the nature and kinetics of ROS in biological systems.
Biochemical and Physiological Effects
4,5-Dimethylpyrimidine 1-oxide has been shown to have a number of biochemical and physiological effects in various biological systems. 4,5-Dimethylpyrimidine 1-oxide has been shown to protect cells and tissues from oxidative damage by scavenging ROS and reducing oxidative stress. 4,5-Dimethylpyrimidine 1-oxide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 4,5-Dimethylpyrimidine 1-oxide has been shown to have anti-aging effects by reducing oxidative damage and improving mitochondrial function.
实验室实验的优点和局限性
The use of 4,5-Dimethylpyrimidine 1-oxide as a spin trap has several advantages for lab experiments. 4,5-Dimethylpyrimidine 1-oxide is a stable and nontoxic compound that can be easily synthesized and purified. 4,5-Dimethylpyrimidine 1-oxide has a high reactivity with various types of ROS, which allows for the detection of ROS in various biological systems. However, there are also some limitations to the use of 4,5-Dimethylpyrimidine 1-oxide. 4,5-Dimethylpyrimidine 1-oxide can react with other molecules in biological systems, which can result in the formation of false-positive adducts. In addition, 4,5-Dimethylpyrimidine 1-oxide can also be oxidized by some ROS, which can result in the formation of 4,5-Dimethylpyrimidine 1-oxide-oxo adducts.
未来方向
The use of 4,5-Dimethylpyrimidine 1-oxide as a spin trap has great potential for future research in various areas of biology and medicine. Some of the future directions for the use of 4,5-Dimethylpyrimidine 1-oxide include:
1. Development of new 4,5-Dimethylpyrimidine 1-oxide derivatives with improved reactivity and selectivity for specific types of ROS.
2. Application of 4,5-Dimethylpyrimidine 1-oxide in the study of the role of ROS in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
3. Development of new methods for the detection of 4,5-Dimethylpyrimidine 1-oxide-ROS adducts, including the use of fluorescence and mass spectrometry.
4. Application of 4,5-Dimethylpyrimidine 1-oxide in the study of the mechanisms of action of antioxidants and other ROS scavengers.
5. Development of new strategies for the delivery of 4,5-Dimethylpyrimidine 1-oxide to specific tissues and organs for the detection of ROS in vivo.
In conclusion, 4,5-Dimethylpyrimidine 1-oxide is a versatile compound that has been widely used in scientific research as a spin trap for the detection of ROS in various biological systems. The use of 4,5-Dimethylpyrimidine 1-oxide has greatly facilitated the study of ROS in various biological processes and has provided important insights into the role of ROS in health and disease. The future directions for the use of 4,5-Dimethylpyrimidine 1-oxide are promising and will likely lead to new discoveries in the field of oxidative stress and redox biology.
合成方法
4,5-Dimethylpyrimidine 1-oxide can be synthesized by various methods, including the reaction of 4,5-dimethylpyrimidine with hydrogen peroxide, the oxidation of 4,5-dimethylpyrimidine with potassium permanganate, and the reaction of 4,5-dimethylpyrimidine with ozone. The most commonly used method for the synthesis of 4,5-Dimethylpyrimidine 1-oxide is the reaction of 4,5-dimethylpyrimidine with hydrogen peroxide in the presence of a catalyst, such as tungstic acid or molybdic acid.
科学研究应用
4,5-Dimethylpyrimidine 1-oxide has been widely used in scientific research as a spin trap for the detection of ROS in various biological systems, including cells, tissues, and organs. The use of 4,5-Dimethylpyrimidine 1-oxide as a spin trap has greatly facilitated the study of ROS in various biological processes, including oxidative stress, inflammation, and aging. 4,5-Dimethylpyrimidine 1-oxide has also been used as a probe for the detection of free radicals in chemical reactions and in environmental studies.
属性
CAS 编号 |
114969-53-8 |
|---|---|
产品名称 |
4,5-Dimethylpyrimidine 1-oxide |
分子式 |
C6H8N2O |
分子量 |
124.14 g/mol |
IUPAC 名称 |
4,5-dimethyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O/c1-5-3-8(9)4-7-6(5)2/h3-4H,1-2H3 |
InChI 键 |
MFDNIKGJRLRWSL-UHFFFAOYSA-N |
SMILES |
CC1=C[N+](=CN=C1C)[O-] |
规范 SMILES |
CC1=C[N+](=CN=C1C)[O-] |
同义词 |
Pyrimidine, 4,5-dimethyl-, 1-oxide (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



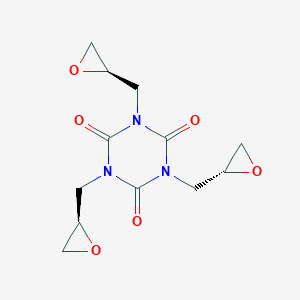
![2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL](/img/structure/B49370.png)
![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)
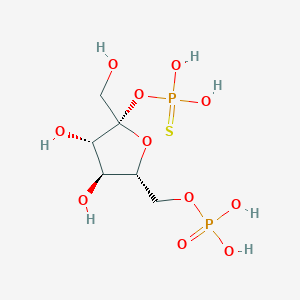
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)



![Benz[a]anthracene-d12](/img/structure/B49388.png)
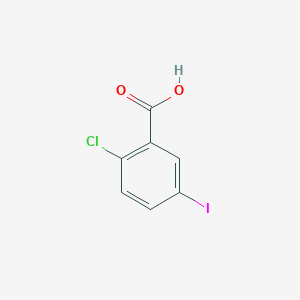
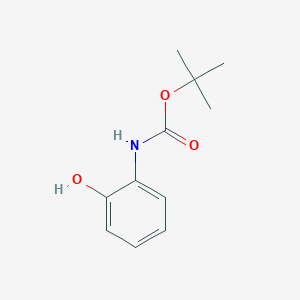

![(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B49395.png)
